



Application Notes and Protocols: Cy3-PEG7-TCO for Super-Resolution Microscopy

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Compound of Interest		
Compound Name:	Cy3-PEG7-TCO	
Cat. No.:	B12381472	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cy3-PEG7-TCO is a fluorescent probe designed for targeted labeling of biomolecules in live and fixed cells for visualization by super-resolution microscopy. This molecule combines the bright and photostable cyanine dye, Cy3, with a trans-cyclooctene (TCO) group via a polyethylene glycol (PEG) linker. This design leverages the highly efficient and specific inversedemand Diels-Alder cycloaddition (iEDDA) reaction between TCO and a tetrazine (Tz)-modified target molecule.[1][2][3] This bioorthogonal labeling strategy allows for precise attachment of the fluorophore to a protein of interest, enabling advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[4][5]

The PEG7 linker enhances the water solubility and biocompatibility of the probe, minimizing non-specific binding and providing a flexible spacer between the dye and the target molecule. The Cy3 fluorophore is a well-characterized dye with excitation and emission maxima suitable for many common laser lines and filter sets. Its photoswitching properties, particularly in the presence of specific imaging buffers, make it a valuable tool for single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of individual fluorophore signals to reconstruct a super-resolved image.

These application notes provide an overview of the properties of **Cy3-PEG7-TCO**, protocols for its use in cell labeling, and its application in super-resolution microscopy.



Data Presentation

Table 1: Properties of Cy3-PEG7-TCO Components



Component	Property	Value/Description	References
Cy3 Dye	Excitation Maximum	~550 nm	_
Emission Maximum	~570 nm	_	
Quantum Yield	Varies with environment, generally moderate to high		
Photostability	Good, suitable for repeated imaging cycles in STORM		
PEG7 Linker	Composition	7 repeating units of ethylene glycol	_
Function	Increases solubility, reduces aggregation, minimizes non-specific binding, provides spatial separation between dye and target.		
TCO (trans- cyclooctene)	Reactive Partner	Tetrazine (Tz)	_
Reaction Type	Inverse-demand Diels-Alder Cycloaddition (iEDDA)		-
Reaction Rate	Extremely fast (up to $10^6 \text{ M}^{-1}\text{s}^{-1}$)		
Conditions	Bioorthogonal, occurs in aqueous buffers at physiological pH and temperature without a catalyst.		



Experimental Protocols

Protocol 1: Labeling of Tetrazine-Modified Proteins on the Cell Surface

This protocol describes the labeling of cell surface proteins that have been metabolically or genetically engineered to contain a tetrazine moiety.

Materials:

- Cells expressing the tetrazine-modified protein of interest
- Cy3-PEG7-TCO (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium (phenol red-free for imaging)
- Bovine Serum Albumin (BSA) for blocking (optional)

Procedure:

- Cell Preparation: Culture cells to the desired confluency on imaging-grade glass-bottom dishes or coverslips.
- Washing: Gently wash the cells two to three times with pre-warmed PBS to remove residual culture medium.
- Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.
- Labeling Reaction: a. Prepare the labeling solution by diluting the **Cy3-PEG7-TCO** stock solution in phenol red-free medium or PBS to a final concentration of 1-10 μM. The optimal concentration should be determined empirically. b. Remove the blocking buffer (if used) and add the labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C and 5% CO₂. The incubation time may need optimization depending on the reactivity of the tetrazine-modified target.



- Washing: Remove the labeling solution and wash the cells three to five times with prewarmed PBS or phenol red-free medium to remove unbound probe.
- Imaging: The cells are now ready for imaging. Proceed to the super-resolution microscopy protocol. For live-cell imaging, ensure cells are maintained in a suitable imaging buffer or medium at 37°C.

Protocol 2: Super-Resolution Imaging (dSTORM) of Labeled Cells

This protocol provides a general workflow for acquiring dSTORM images of cells labeled with **Cy3-PEG7-TCO**. The specific parameters will need to be optimized for the microscope system being used.

Materials:

- Labeled cells on imaging-grade glass-bottom dishes or coverslips
- dSTORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system in a buffer containing a thiol like β-mercaptoethanol or cysteamine to promote photoswitching).
 A common recipe is:
 - 50 mM Tris-HCl (pH 8.0)
 - 10 mM NaCl
 - 10% (w/v) glucose
 - 500 μg/mL glucose oxidase
 - 40 μg/mL catalase
 - 10-50 mM β-mercaptoethanol (add immediately before imaging)
- Super-resolution microscope equipped with appropriate lasers (e.g., ~561 nm for Cy3 excitation) and a sensitive camera (e.g., EMCCD or sCMOS).

Procedure:



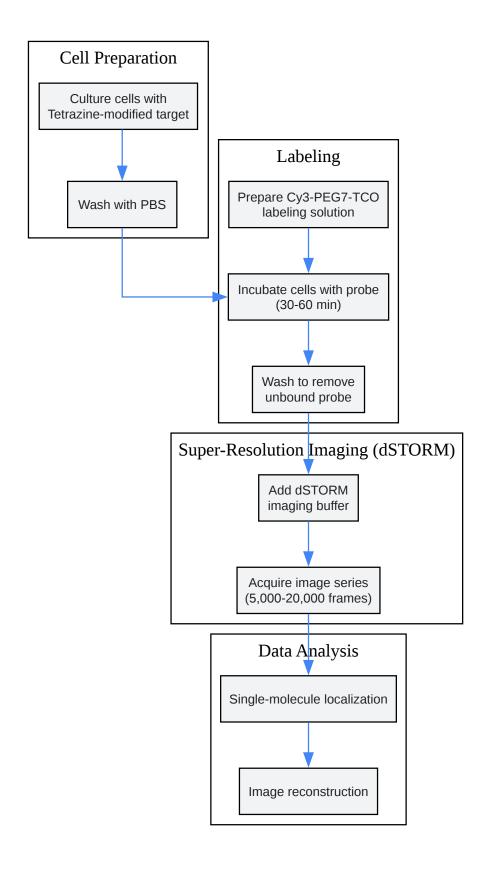




- Microscope Setup: a. Mount the sample on the microscope stage. b. Bring the cells into focus using a low laser power to minimize photobleaching.
- Imaging Buffer Exchange: Gently replace the cell medium or PBS with the freshly prepared dSTORM imaging buffer.
- Image Acquisition: a. Illuminate the sample with the ~561 nm laser at a high power density to induce photoswitching of the Cy3 molecules into a dark state. b. Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz). Individual Cy3 molecules will stochastic ally return to the fluorescent state and emit photons before bleaching or returning to the dark state.
- Data Analysis: a. Process the raw image data using a single-molecule localization software
 package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will
 perform the following steps: i. Identify and localize the fluorescent signals from individual
 molecules in each frame with sub-pixel accuracy. ii. Correct for sample drift. iii. Reconstruct a
 super-resolved image from the coordinates of all localized molecules.

Visualizations

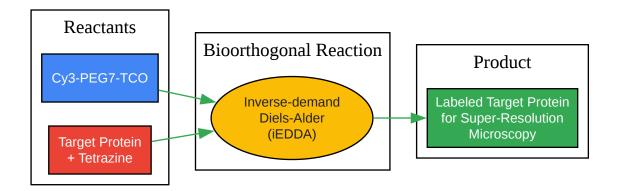




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Caption: Experimental workflow for super-resolution imaging.





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Caption: Bioorthogonal labeling via iEDDA reaction.

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